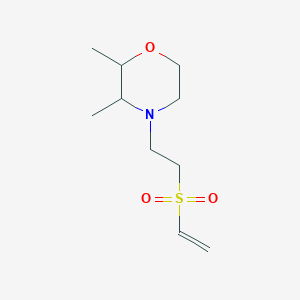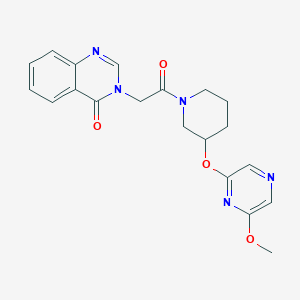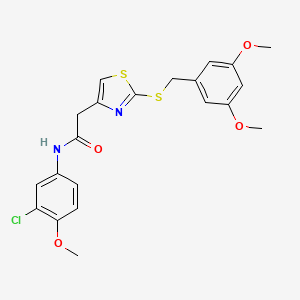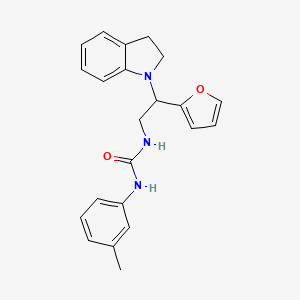![molecular formula C15H12N4O2S2 B2508949 N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide CAS No. 1286718-80-6](/img/structure/B2508949.png)
N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide” is a compound that is used in the field of organic electronics . It is a part of the benzo[c][1,2,5]thiadiazole (BTD) group, which is widely used as an acceptor heterocycle in producing donor-acceptor materials .
Synthesis Analysis
The synthesis of this compound involves the use of commercially available reagents . The highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction . Six new structures of this type have been synthesized .Molecular Structure Analysis
According to quantum-mechanical calculations, benzo[d][1,2,3]thiadiazole (isoBTD) has higher values of E LUMO and energy band gap (E g), which indicates high electron conductivity . This occurs due to the high stability of the molecule in the excited state .Chemical Reactions Analysis
The compound has been studied for its optical and electrochemical properties . The addition of the 2,2′-bithiophene fragment as a π-spacer resulted in an unexpected increase of the extinction coefficient in the UV/vis spectra along with a blue shift of both absorption maxima for the isoBTD-based compound as compared to the BTD-based compound .Physical And Chemical Properties Analysis
The compound exhibits high stability, high porosity, and high fluorescence performance . It has a rich electron-deficient unit in the pore channel, making it an ideal platform for sensing electron-rich PAA molecules .Applications De Recherche Scientifique
Phenothiazine Derivatives
Phenothiazine derivatives have demonstrated a wide range of promising biological activities. These activities include antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. These effects result from interactions with biological systems through various mechanisms, such as pharmacophoric substituents, π-π interactions, DNA intercalation, and lipophilic properties that facilitate membrane penetration (Pluta, Morak-Młodawska, & Jeleń, 2011).
Benzothiazole Derivatives
Benzothiazole and its derivatives are pivotal in medicinal chemistry due to their wide-ranging pharmacological activities. They exhibit antiviral, antimicrobial, antiallergic, anti-diabetic, antitumor, anti-inflammatory, anthelmintic, and anti-cancer properties. The benzothiazole scaffold is recognized as a significant moiety, contributing to the development of compounds with enhanced activities and lower toxicity (Bhat & Belagali, 2020).
Thiophene Derivatives
Thiophene derivatives are noted for their therapeutic properties, as indicated by various biological test systems. They have been arranged according to their therapeutic properties, showcasing a broad spectrum of activities. However, no general activity pattern can be attributed to them due to the diversity in molecular structures and the specific biological systems they affect (Drehsen & Engel, 1983).
Mécanisme D'action
Orientations Futures
The compound shows promise in the field of photovoltaics and as a fluorescent sensor . A thorough selection of components in the designing of appropriate compounds with benzo[d][1,2,3]thiadiazole as an internal acceptor can lead to promising photovoltaic materials . It also shows high sensitivity and selectivity for PAA detection , surpassing all the reported fluorescent sensors .
Propriétés
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S2/c20-14(16-10-3-1-4-11-13(10)18-23-17-11)9-7-19(8-9)15(21)12-5-2-6-22-12/h1-6,9H,7-8H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSGNFQXGYOMFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CS2)C(=O)NC3=CC=CC4=NSN=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2508866.png)

![[(Furan-2-yl)methyl][(2-propoxyphenyl)methyl]amine hydrochloride](/img/structure/B2508873.png)

![N-(4-chlorobenzyl)-2-((oxo-8-(thiophen-2-yl)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B2508875.png)


![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2508881.png)


![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2508884.png)
![2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2508886.png)
![3-[Tert-butyl(methyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2508887.png)
![5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2508888.png)